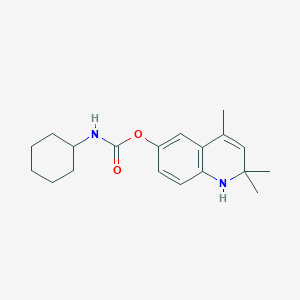

2,2,4-trimethyl-1,2-dihydro-6-quinolinyl cyclohexylcarbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Quinoline derivatives, including those similar to 2,2,4-trimethyl-1,2-dihydro-6-quinolinyl cyclohexylcarbamate, are synthesized through various innovative approaches. For instance, palladium-catalyzed oxidative carbonylation of 2-ethynylaniline derivatives has been utilized for the synthesis of quinoline-4-one derivatives, showing the versatility of palladium-catalyzed reactions in synthesizing complex quinoline structures (Costa et al., 2004). Additionally, a green, efficient, and rapid procedure for synthesizing 2-amino-3-cyano-1,4,5,6-tetrahydropyrano[3,2-c]quinolin-5-one derivatives highlights the focus on environmentally friendly synthesis methods (Lei et al., 2011).

Molecular Structure Analysis

The molecular structure of quinoline derivatives reveals a blend of planarity and non-planarity within the molecule, which significantly influences their chemical behavior. For example, the structure of 11-[Bis(trimethylsilyl)amino]-2,4-bis(trimethylsilyl)-7,8,9,10-tetrahydro-6H-cyclohepta[1,2-b]quinoline showcases the quinolinyl ring system's almost planar nature and the cycloheptane ring's chair conformation, illustrating the structural diversity within quinoline compounds (Celik et al., 2017).

Chemical Reactions and Properties

Quinoline derivatives undergo a variety of chemical reactions, contributing to their rich chemical properties. For example, intramolecular cyclization of o-alkynylaryl isocyanides with organic dichalcogenides leads to 2,4-bischalcogenated quinolines, demonstrating the potential for complex transformations within quinoline chemistry (Mitamura et al., 2011).

Safety and Hazards

Propiedades

IUPAC Name |

(2,2,4-trimethyl-1H-quinolin-6-yl) N-cyclohexylcarbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O2/c1-13-12-19(2,3)21-17-10-9-15(11-16(13)17)23-18(22)20-14-7-5-4-6-8-14/h9-12,14,21H,4-8H2,1-3H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXICXPWESAKUNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(NC2=C1C=C(C=C2)OC(=O)NC3CCCCC3)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl cyclohexylcarbamate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(3aS*,10aS*)-2-(2,5-dimethyl-3-furoyl)-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrol-10a(10H)-yl]methanol](/img/structure/B5617369.png)

![1-methyl-8-(2-methylpyrimidin-4-yl)-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5617376.png)

![1-phenyl-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5617388.png)

![ethyl 4-[(2-thienylsulfonyl)amino]benzoate](/img/structure/B5617404.png)

![8-(4-fluorophenyl)-4,7-dimethyl-N-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B5617407.png)

![N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5617413.png)

![1-(2-furylmethyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B5617426.png)

![ethyl 4-[benzyl(ethyl)amino]-1-piperidinecarboxylate](/img/structure/B5617438.png)

![5-methyl-5H-benzo[g]indolo[2,3-b]quinoxaline](/img/structure/B5617448.png)

![2-(4-{4-methyl-5-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}piperidin-1-yl)pyrazine](/img/structure/B5617458.png)

![3-{1-[6-amino-2-(butylthio)pyrimidin-4-yl]piperidin-4-yl}-1,3-oxazolidin-2-one](/img/structure/B5617459.png)